molecular formula C13H8ClFO B1600686 (4-Chlorophenyl)(3-fluorophenyl)methanone CAS No. 46698-36-6

(4-Chlorophenyl)(3-fluorophenyl)methanone

Cat. No. B1600686
CAS RN: 46698-36-6
M. Wt: 234.65 g/mol
InChI Key: FIFXBQVRZOTUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H8ClFO . It is a solid substance and its average mass is 234.653 Da .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(3-fluorophenyl)methanone” consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(3-fluorophenyl)methanone” is a solid substance . Its molecular weight is 234.653 Da . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Reactive Properties : A study by Pouzet et al. (1998) describes the synthesis of a derivative of (4-Chlorophenyl)(3-fluorophenyl)methanone and investigates its reactivity with sulfur- and oxygen-containing nucleophiles. This research is significant in the field of synthetic chemistry, providing insights into the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antifungal and Antimicrobial Activities

Material Science and Physical Properties

  • Dynamics and Polarity Studies : Research by Saiz et al. (1996) focused on the effects of chlorine atom positioning on the dynamics, polarity, and thermal properties of derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone. Such studies are crucial in understanding the physical and chemical properties of these compounds (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).

Pharmacology and Drug Development

  • Neuroprotective Activities : Zhong et al. (2020) synthesized derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone and evaluated their neuroprotective activities. This research is relevant for the development of new neuroprotective agents for diseases like stroke and neurodegenerative disorders (Zhong, Gao, Xu, Qi, & Wu, 2020).

properties

IUPAC Name

(4-chlorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFXBQVRZOTUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550316
Record name (4-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-fluorophenyl)methanone

CAS RN

46698-36-6
Record name (4-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried flask was added 3-fluorobenzoic acid (1.00 g, 7.14 mmol), thionyl chloride (3 mL, 41.1 mmol) and a drop of DMF and the reaction was refluxed for 2 h. The excess thionyl chloride was then distilled off and the residual thionyl chloride was removed on the pump. Chlorobenzene (5 mL, 50 mmol) and aluminum trichloride (1.050 g, 7.85 mmol) were added to the reaction mixture. The reaction mixture turned yellow in color on addition of AlCl3. The reaction mixture was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(3-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(3-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl)(3-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl)(3-fluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)(3-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl)(3-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.